![molecular formula C8H13N3 B1372641 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1177343-19-9](/img/structure/B1372641.png)
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Overview
Description
“3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a chemical compound that belongs to the class of organic compounds known as pyrazolopyridines . Pyrazolopyridines are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of “3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” involves a new and straightforward route . This method involves a sequential opening/closing cascade reaction . The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline . The amorphous carbon-supported sulfonic acid (AC-SO3H) was used as a catalyst .
Molecular Structure Analysis
The molecular structure of “3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is represented by the linear formula: C8H14N3 . The InChI key for this compound is VWVKLDKGIVSWEU-UHFFFAOYSA-N .
Chemical Reactions Analysis
“3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” has been evaluated for its enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .
Physical And Chemical Properties Analysis
The physical form of “3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is solid . The compound does not have a flash point .
Scientific Research Applications
Here is a comprehensive analysis of “3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine,” focusing on its scientific research applications:
Fluorescence Applications
This compound exhibits strong fluorescence properties, which can be readily observed in DMSO or under UV light. The fluorescence properties have been evaluated, and a relationship between the observed fluorescence and the substitution pattern on the naphthyridine ring has been deduced .
Antiproliferative Activity
A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has been prepared to examine their biological and optical properties. These compounds have shown good inhibitory effects with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .
Catalytic Synthesis
The compound has been used in catalytic synthesis processes. For example, the catalytic activity of AC-SO3H was investigated for synthesizing ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate using related pyrazole compounds and aniline .
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group that includes our compound of interest, have been described in more than 300,000 instances and are included in over 5500 references (2400 patents), indicating a wide range of biomedical applications .
Chemical Properties Analysis
Detailed chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information are available for this compound .
Pharmacological Research
The core structure of this compound has shown diversified biological activities including anticancer activity and potential as 5-HT6 inhibitors for pain treatment .
[An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4 … [Discovery of pyrazolo 3,4- - RSC Publishing [A new and straightforward route to synthesize novel pyrazolo3,4-b … 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications ChemicalBook - 3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine(SALTDATA: 2HCl) Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7 …
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Based on its structural similarity to other pyrazolo[4,3-c]pyridine derivatives, it may interact with its targets through non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
If it does inhibit c-met kinase like its analogs, it could potentially affect pathways related to cell growth and survival .
Result of Action
If it does inhibit c-met kinase like its analogs, it could potentially inhibit cell growth and survival .
Safety and Hazards
The safety information for “3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” indicates that it is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 . The hazard statements include H310 - H319 . The precautionary statements include P262 - P280 - P280 - P302 + P352 + P310 - P337 + P313 - P361 + P364 .
properties
IUPAC Name |
3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-7-6-5-9-4-3-8(6)11-10-7/h9H,2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCRTPWKGHTNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC2=C1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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